![molecular formula C21H33ClO9 B14293317 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride CAS No. 115928-96-6](/img/structure/B14293317.png)
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is a complex organic compound with a molecular formula of C21H31ClO9. This compound is characterized by its multiple ethoxy groups attached to a benzoyl chloride core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride typically involves the reaction of 3,5-dihydroxybenzoyl chloride with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to reflux, depending on the specific reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Benzoic Acid Derivatives: Formed by hydrolysis
Scientific Research Applications
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic. The compound can target various molecular pathways depending on the nature of the nucleophile it reacts with, making it a versatile tool in chemical synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
Uniqueness
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and the synthesis of complex organic molecules.
Properties
CAS No. |
115928-96-6 |
|---|---|
Molecular Formula |
C21H33ClO9 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoyl chloride |
InChI |
InChI=1S/C21H33ClO9/c1-24-3-5-26-7-9-28-11-13-30-19-15-18(21(22)23)16-20(17-19)31-14-12-29-10-8-27-6-4-25-2/h15-17H,3-14H2,1-2H3 |
InChI Key |
JENMUNNORNURRN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)C(=O)Cl)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


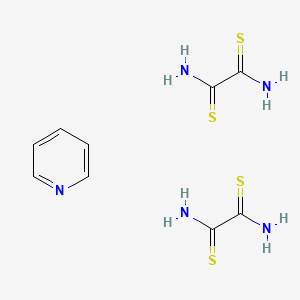
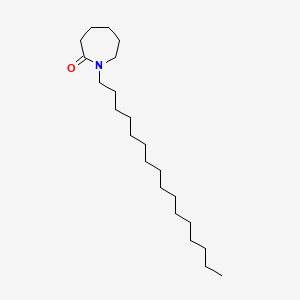
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
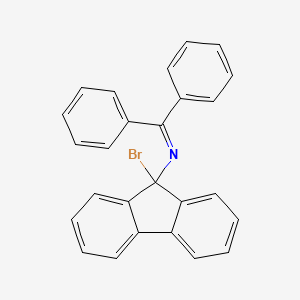
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
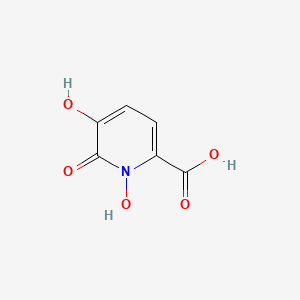
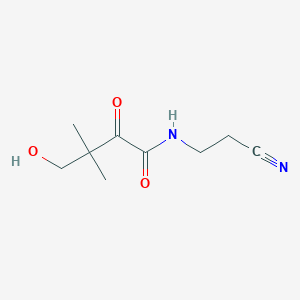
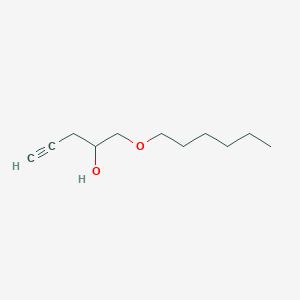
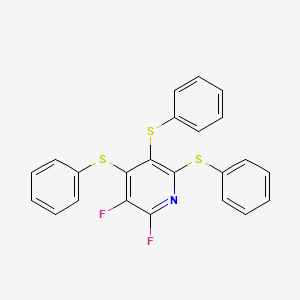

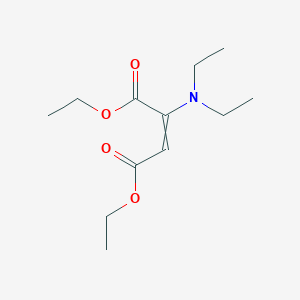
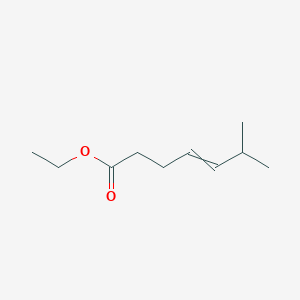
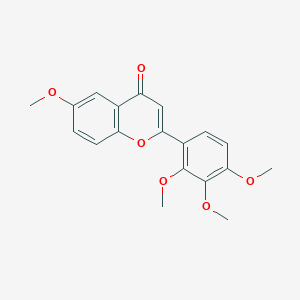
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
